Cas no 332358-17-5 (N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide)

N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a pyridinyl group and an acetamide moiety with a 4-chlorophenyl substituent. This structure imparts potential biological activity, particularly in medicinal chemistry applications, due to the presence of pharmacophoric elements such as the oxadiazole and pyridine rings. The sulfanyl bridge enhances molecular flexibility, potentially improving binding interactions with biological targets. Its well-defined chemical architecture makes it a candidate for further research in drug discovery, particularly in the development of enzyme inhibitors or antimicrobial agents. The compound's purity and stability under standard conditions ensure reliable performance in experimental settings.
N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide structure
332358-17-5 structure
商品名:N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
CAS番号:332358-17-5
MF:C15H11ClN4O2S
メガワット:346.791440248489
CID:5474090
PubChem ID:856144

N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • 332358-17-5
    • SMR000284005
    • N-(4-chlorophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
    • AKOS000572380
    • BAS 01365709
    • MLS000687310
    • F2754-0038
    • HMS2609L20
    • N-(4-chlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
    • N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
    • STL281340
    • CHEMBL1390904
    • インチ: 1S/C15H11ClN4O2S/c16-11-3-5-12(6-4-11)18-13(21)9-23-15-20-19-14(22-15)10-2-1-7-17-8-10/h1-8H,9H2,(H,18,21)
    • InChIKey: NFSHFXMRXMWBJE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)NC(CSC1=NN=C(C2C=NC=CC=2)O1)=O

計算された属性

  • せいみつぶんしりょう: 346.0291245g/mol
  • どういたいしつりょう: 346.0291245g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 396
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 106Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2754-0038-4mg
N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
332358-17-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2754-0038-1mg
N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
332358-17-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2754-0038-5mg
N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
332358-17-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2754-0038-15mg
N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
332358-17-5 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2754-0038-2mg
N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
332358-17-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2754-0038-10mg
N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
332358-17-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2754-0038-40mg
N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
332358-17-5 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2754-0038-5μmol
N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
332358-17-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2754-0038-30mg
N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
332358-17-5 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2754-0038-20μmol
N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
332358-17-5 90%+
20μl
$79.0 2023-05-16

N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 関連文献

N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamideに関する追加情報

N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: A Comprehensive Overview

N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS No. 332358-17-5) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.

Chemical Structure and Synthesis

The molecular formula of N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is C16H13ClN4O2S. The compound features a central oxadiazole ring connected to a pyridine moiety and a sulfanyl acetamide group. The presence of these functional groups imparts unique chemical and biological properties to the molecule.

The synthesis of this compound typically involves several steps. One common approach is the reaction of 4-chloroaniline with an appropriate acyl chloride to form the corresponding amide. This intermediate is then reacted with a thiosemicarbazide derivative to form the oxadiazole ring. Finally, the resulting compound is coupled with a pyridine derivative to obtain the final product. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of this compound.

Biological Activities and Mechanisms of Action

N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism behind this activity is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways.

In addition to its anti-inflammatory properties, this compound has also demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The antimicrobial activity is thought to be mediated by the disruption of bacterial cell membranes and the inhibition of essential enzymes involved in bacterial metabolism.

Cancer Research and Therapeutic Potential

The anticancer potential of N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been a focal point in recent research. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the activation of caspase-dependent pathways and the generation of reactive oxygen species (ROS), leading to DNA damage and cell death.

Furthermore, this compound has been found to exhibit synergistic effects when combined with conventional chemotherapeutic agents such as cisplatin and doxorubicin. These findings suggest that it could be a valuable adjunct in cancer therapy regimens. Ongoing clinical trials are aimed at evaluating its safety and efficacy in human patients.

Pharmacokinetics and Toxicology

The pharmacokinetic properties of N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide have been investigated to understand its behavior in biological systems. Studies have shown that it exhibits good oral bioavailability and a favorable distribution profile. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, with major metabolites being excreted via urine and feces.

Toxicological assessments have indicated that this compound has a relatively low toxicity profile at therapeutic doses. However, higher doses can lead to hepatotoxicity and nephrotoxicity in animal models. Therefore, careful dose optimization is essential for ensuring its safe use in clinical settings.

Conclusion

N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS No. 332358-17-5) is a promising compound with diverse biological activities that make it a valuable candidate for further research and development in medicinal chemistry. Its anti-inflammatory, antimicrobial, and anticancer properties have been well-documented in preclinical studies, and ongoing clinical trials are expected to provide more insights into its therapeutic potential. As research continues to advance our understanding of this compound's mechanisms of action and pharmacological properties, it holds great promise for addressing unmet medical needs in various disease conditions.

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